2-Ethoxy-1-fluoro-4-iodobenzene
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Overview
Description
2-Ethoxy-1-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 4 are replaced by ethoxy, fluoro, and iodo groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoro-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-1-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the fluoro or iodo groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 2-ethoxy-1-fluoro-4-cyanobenzene, while oxidation with potassium permanganate would produce 2-ethoxy-1-fluoro-4-iodobenzoic acid .
Scientific Research Applications
2-Ethoxy-1-fluoro-4-iodobenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various cross-coupling reactions.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-iodobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substitution product . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
- 2-Ethoxy-1-fluoro-4-bromobenzene
- 2-Ethoxy-1-fluoro-4-chlorobenzene
- 2-Ethoxy-1-fluoro-4-nitrobenzene
Comparison: Compared to its analogs, 2-Ethoxy-1-fluoro-4-iodobenzene is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions. The iodine atom’s larger size and lower electronegativity compared to bromine or chlorine result in different reactivity patterns and product distributions .
Properties
IUPAC Name |
2-ethoxy-1-fluoro-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZJKBDOMDFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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